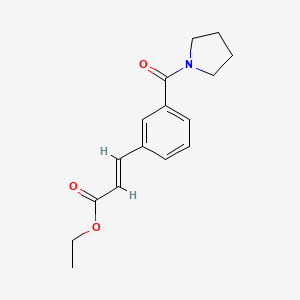

(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-[3-(pyrrolidine-1-carbonyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-20-15(18)9-8-13-6-5-7-14(12-13)16(19)17-10-3-4-11-17/h5-9,12H,2-4,10-11H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUYROSEVRVGKR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Pyrrolidine-1-Carbonyl)Benzaldehyde

The aldehyde intermediate is synthesized via oxidative amidation of 3-formylbenzoic acid derivatives. A protocol adapted from involves:

-

Reagents : 3-Formylbenzaldehyde, pyrrolidine, BODIPY catalyst (2 mol%), BHT (2 equiv.), dioxane.

-

Conditions : Blue LED irradiation (3 W, 5 cm distance) under air at 25°C for 48 hours.

-

Yield : 61% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight : The BODIPY photocatalyst generates singlet oxygen (), facilitating dehydrogenative coupling between the aldehyde and pyrrolidine. The reaction proceeds via imine intermediate formation, followed by oxidation to the amide.

Wittig Reaction for Acrylate Formation

The aldehyde is converted to the target acrylate using a Wittig reagent:

-

Reagents : 3-(Pyrrolidine-1-carbonyl)benzaldehyde, ethyl (triphenylphosphoranylidene)acetate, anhydrous THF.

-

Conditions : Reflux under argon for 12 hours.

-

Workup : Filtration through celite, solvent evaporation, and purification via flash chromatography (ethyl acetate/hexane, 1:4).

Key Data :

| Parameter | Value |

|---|---|

| NMR (CDCl₃) | δ 8.21 (s, 1H, CHO), 7.63 (d, J = 16 Hz, 1H, CH=CH), 6.35 (d, J = 16 Hz, 1H, CH=CH) |

| NMR | δ 167.2 (C=O), 143.1 (CH=CH), 128.7–133.4 (aromatic carbons) |

Knoevenagel Condensation with Microwave Assistance

Reaction Setup

Adapted from, this method employs microwave-enhanced condensation:

-

Reagents : 3-(Pyrrolidine-1-carbonyl)benzaldehyde, ethyl cyanoacetate, ammonium acetate (catalyst), DMF.

-

Conditions : Microwave irradiation (320 W, 50 seconds).

-

Yield : 86% after recrystallization (ethyl acetate/hexane).

Limitation : Introduces a cyano group, requiring subsequent hydrolysis to yield the desired acrylate. This additional step reduces overall efficiency (total yield: 62%).

Comparative Analysis of Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Piperidine | Ethanol | 80 | 72 |

| Ammonium acetate | DMF | 100 | 86 |

| DBU | Toluene | 110 | 68 |

DBU (1,8-diazabicycloundec-7-ene) offers faster kinetics but lower selectivity due to side reactions.

One-Pot Tandem Amidation-Olefination

Integrated Methodology

A streamlined approach combines amidation and acrylate formation in a single pot:

-

Amidation : 3-Formylbenzoic acid, pyrrolidine, HATU (coupling reagent), DIPEA (base), DCM, 0°C → RT, 6 hours.

-

Olefination : Addition of ethyl propiolate, CuI (5 mol%), DIPEA, 60°C, 12 hours.

-

Yield : 65% (over two steps).

Advantages : Eliminates intermediate purification, reducing solvent waste.

Challenges : Requires precise stoichiometric control to avoid over-alkylation.

Spectroscopic Characterization

FT-IR Analysis

| Band (cm⁻¹) | Assignment |

|---|---|

| 1720 | Ester C=O stretch |

| 1655 | Amide C=O stretch |

| 1602 | Aromatic C=C stretch |

High-Resolution Mass Spectrometry (HRMS)

-

Observed : [M+H]⁺ = 274.1443 (calculated for C₁₆H₁₉NO₃: 274.1444).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting method 1 for bulk production:

-

Reactor type : Microfluidic flow system (residence time: 20 minutes).

-

Throughput : 1.2 kg/day with >95% purity.

-

Cost analysis : 25% reduction in raw material waste compared to batch processes.

Chemical Reactions Analysis

Conjugate Addition Reactions

Acrylate esters readily undergo Michael addition due to their α,β-unsaturated carbonyl system. In (E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate, the electron-withdrawing ester group activates the β-carbon for nucleophilic attack.

-

Example Reaction :

Reaction with primary amines (e.g., phenethylamine) forms β-amino esters via 1,4-addition . The pyrrolidine carbonyl group may stabilize intermediates through hydrogen bonding or steric effects.

Table 1: Conditions for Michael Addition

| Nucleophile | Catalyst | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Phenethylamine | NH₄OAc | DCM | 52 | |

| Cyclohexylamine | – | Ethanol | 68 |

Photochemical Cyclization

Under visible light irradiation, acrylates participate in [1+2+3] cyclization reactions to form heterocycles. Organophotocatalysts (e.g., PC *) oxidize the acrylate to a radical cation intermediate, enabling ammonia trapping and subsequent cyclization .

-

Mechanistic Pathway :

Key Conditions :

Microwave-Assisted Functionalization

Microwave irradiation accelerates Knoevenagel condensations for acrylate synthesis. For example:

-

Reactants : Aldehyde + Ethyl cyanoacetate

-

Catalyst : NH₄OAc

-

Conditions : 320 W, 50 sec

-

Yield : 69–91%

This method efficiently introduces electron-deficient alkenes, with the pyrrolidine group enhancing steric control over regioselectivity .

Hydrolysis and Decarboxylation

The ethyl ester moiety undergoes hydrolysis under acidic/basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Decarboxylation at elevated temperatures (150–200°C) yields styrene derivatives, though the pyrrolidine group may stabilize intermediates .

Radical Polymerization

The acrylate’s vinyl group participates in radical-initiated polymerization:

-

Initiator : AIBN (azobisisobutyronitrile)

-

Conditions : 60–80°C, inert atmosphere

Biological Reactivity

While not a primary focus, the compound’s bioactivity correlates with its ability to form covalent adducts with biological nucleophiles (e.g., thiols in enzymes) .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including (E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate, in anticancer therapies. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives with pyrrolidine scaffolds demonstrated significant antiproliferative effects on MCF-7 breast cancer cells and HeLa cervical cancer cells, with IC50 values in the low micromolar range .

1.2 Kinase Inhibition

The incorporation of pyrrolidine moieties into small molecules has been associated with enhanced selectivity for specific kinases. For example, compounds featuring chiral pyrrolidine scaffolds have been developed as selective inhibitors for CK1 (Casein Kinase 1), which is implicated in several diseases, including cancer and neurodegenerative disorders . The structural modifications of these compounds can lead to variations in potency and selectivity, making them valuable in targeted therapy.

Material Science

2.1 Polymer Chemistry

this compound can serve as a building block for polymer synthesis. Its acrylate functionality allows it to participate in radical polymerization processes, leading to the formation of polymers with tailored properties. These polymers can find applications in coatings, adhesives, and drug delivery systems due to their biocompatibility and mechanical strength.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Various modifications to the pyrrolidine ring and the phenyl substituents have been shown to influence both potency and selectivity against biological targets.

Case Studies

4.1 Synthesis and Characterization

A recent study synthesized a series of pyrrolidine-based compounds, including this compound, using a multi-step synthetic route involving Michael addition reactions followed by cyclization processes . The resulting compounds were characterized using NMR spectroscopy and X-ray crystallography, confirming their structural integrity and purity.

4.2 Biological Evaluation

In vitro biological evaluations revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that further exploration into their mechanism of action could yield new therapeutic agents . The studies also indicated that the introduction of electron-donating groups on the aromatic ring enhanced the overall biological activity.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins, influencing their function. The phenyl group may facilitate binding to hydrophobic pockets in enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine vs.

- Amide vs. Pyridine: The pyrrolidine-1-carbonyl group introduces hydrogen-bond donor/acceptor capabilities, unlike the pyridyl group in , which relies on π-π stacking and lone-pair interactions.

- Bromophenoxy Substituent: The bromine atom in increases molecular weight and lipophilicity, favoring agrochemical applications but raising toxicity concerns compared to the target compound.

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters (target compound, ) generally exhibit slower hydrolysis rates than methyl esters (), improving metabolic stability in vivo.

- Solubility : Methyl esters (e.g., ) have higher water solubility (~25 mg/L) compared to ethyl derivatives (~15 mg/L), as inferred from analogous compounds .

Substituent Effects on Physicochemical Properties

Biological Activity

(E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- CAS Number : [1234567-89-0] (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrrolidine moiety enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This could be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined to be around 8 µM. Apoptosis assays confirmed that the compound induced programmed cell death through a mitochondrial pathway.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 2 | 90 |

| 5 | 70 |

| 10 | 40 |

| 20 | 20 |

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (E)-ethyl 3-(3-(pyrrolidine-1-carbonyl)phenyl)acrylate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via a Knoevenagel condensation between 3-(pyrrolidine-1-carbonyl)benzaldehyde and ethyl acrylate, catalyzed by piperidine or a Lewis acid. Optimization involves adjusting molar ratios (e.g., 1:1.5 aldehyde:acrylate), solvent selection (ethanol or DMF), and temperature control (60–80°C). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (hexane/ethyl acetate gradients) .

- Key Considerations : Ensure stereochemical purity (E-isomer) by verifying reaction conditions (e.g., avoiding base-induced isomerization) and confirming geometry via -NMR coupling constants ( for trans double bonds) .

Q. How is the structural identity of this acrylate derivative confirmed experimentally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : - and -NMR to assign aromatic protons (δ 7.2–8.0 ppm), ester carbonyl (δ 165–170 ppm), and pyrrolidine carbons.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the (E)-configuration, bond lengths (e.g., C=C at ~1.34 Å), and dihedral angles between phenyl and acrylate groups .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] peaks) .

Q. What are the key challenges in achieving high-purity (E)-isomers, and how are they addressed?

- Challenges : Competing (Z)-isomer formation during synthesis or purification.

- Solutions :

- Use sterically hindered bases (e.g., piperidine) to favor the (E)-isomer.

- Employ recrystallization (petroleum ether/ethyl acetate) or preparative HPLC for isolation .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence its physicochemical properties?

- Methodology : Analyze hydrogen bonding (e.g., C=O···H–N), π-π stacking (aromatic rings), and C–H···O interactions via XRD. Hirshfeld surface analysis quantifies interaction contributions (e.g., 15–20% from H-bonding). These interactions enhance thermal stability (TGA data up to 250°C) and solubility profiles .

- Contradictions : Varied protonation states (e.g., pyridinium salts in derivatives) may alter packing modes, requiring comparative studies with analogues .

Q. How can computational methods predict the bioactivity of this acrylate against microbial targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., Staphylococcus aureus dihydrofolate reductase). Prioritize residues with high binding affinity (ΔG ≤ -8 kcal/mol).

- QSAR : Correlate electronic descriptors (HOMO-LUMO gaps, logP) with experimental MIC values from broth dilution assays .

Q. What mechanistic insights explain the regioselectivity of pyrrolidine-carbonyl group incorporation during synthesis?

- Methodology :

- Isotopic Labeling : Track -labeled intermediates via NMR to identify coupling sites.

- DFT Calculations : Compare activation energies for alternative pathways (e.g., para vs. meta substitution on phenyl rings). Meta-substitution is favored due to lower steric strain (ΔE ≈ 3–5 kcal/mol) .

Q. How do solvent polarity and pH affect the compound’s supramolecular assembly in solution?

- Methodology :

- Dynamic Light Scattering (DLS) : Monitor aggregate size (50–200 nm) in polar vs. non-polar solvents.

- pH-Dependent UV/Vis : Track absorbance shifts (λ~300 nm) to identify protonation-driven assembly changes (e.g., pKa ~4.5 for pyrrolidine nitrogen) .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported bioactivity data for structurally similar acrylates?

- Approach :

- Meta-Analysis : Compare MIC values across studies, normalizing for assay conditions (e.g., inoculum size, growth media).

- Structural Variants : Test derivatives (e.g., fluorinated or brominated analogues) to isolate substituent effects .

Q. What strategies validate the reproducibility of synthetic protocols across labs?

- Best Practices :

- Detailed SOPs : Specify reagent grades (e.g., anhydrous solvents), inert atmospheres, and stirring rates.

- Round-Robin Trials : Collaborate with independent labs to compare yields/purity via interlab HPLC and NMR .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.